REACTION_CXSMILES
|
[O:1]1[C:3]2([CH2:8][CH2:7][O:6][CH2:5][CH2:4]2)[CH:2]1[C:9]#[N:10].N1C=CC=CC=1.[FH:17].C(OCC)(=O)C>ClCCl>[F:17][C:3]1([CH:2]([OH:1])[C:9]#[N:10])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
O1C(C12CCOCC2)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir an additional 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium bicarbonate solution until washes
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Combine this organic extract with the ethyl acetate solution of the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |